3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol
Description
Contextualization within Amino Alcohol and Pyridine (B92270) Chemical Scaffolds
The molecular architecture of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol is a composite of two highly important chemical scaffolds: amino alcohols and pyridines.
Amino Alcohols: This functional group arrangement, characterized by an amine and a hydroxyl group, is a privileged structural motif found in numerous biologically active compounds and is considered a vital intermediate in the synthesis of various bioactive molecules. researchgate.netacsgcipr.orgmdpi.com The β-amino alcohol moiety, in particular, is a cornerstone in many pharmaceuticals, including cardiovascular and anti-asthma drugs. researchgate.netacsgcipr.org The presence of both a basic nitrogen center and a polar hydroxyl group allows for a range of intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition at biological targets. nih.gov
The combination of these two scaffolds in this compound results in a molecule with multiple points for chemical modification and diverse potential for intermolecular interactions.
Strategic Importance of the Propan-1-ol Backbone and Pyridine Moiety in Organic Synthesis and Ligand Design
The specific arrangement of the propan-1-ol backbone and the pyridine moiety in this compound offers considerable strategic advantages in both synthetic chemistry and the design of ligands for coordination chemistry.
Propan-1-ol Backbone: The three-carbon chain of the propan-1-ol backbone provides a flexible yet stable linker. In organic synthesis, this backbone can be constructed through various methods, including the nucleophilic attack of an amine on an epoxide. acsgcipr.orgmdpi.com This structural unit creates specific spatial relationships between the amino and hydroxyl groups, which is critical for defining the molecule's conformation and how it interacts with other molecules or biological targets. The hydroxyl group itself is a versatile functional handle, allowing for further chemical transformations such as oxidation or esterification.
Pyridine Moiety: The pyridine ring is not just a pharmacologically relevant feature; it is also a powerful tool in organic synthesis and ligand design. nbinno.com The nitrogen atom provides a site for coordination with metal ions, making pyridine-containing compounds excellent ligands in coordination chemistry and catalysis. nih.govwisdomlib.org The electronic nature of the pyridine ring can be tuned by adding substituents, which in turn influences the reactivity and properties of the entire molecule. nbinno.com This adaptability makes the pyridine moiety a key building block for creating complex molecular architectures with tailored functions. nbinno.com
The strategic placement of the pyridine ring relative to the amino alcohol on the propanol (B110389) backbone creates a chiral center, suggesting that stereoselective synthesis could yield enantiomers with distinct biological activities or coordination properties.
Overview of Current Research Trajectories for Related Chemical Entities
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related chemical entities are vibrant and diverse. Current investigations into pyridine-containing amino alcohols and their derivatives span several fields:
Medicinal Chemistry: A primary focus is the development of new therapeutic agents. Pyridine derivatives are actively being investigated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.commdpi.com For example, researchers are designing novel pyridine-based compounds as potential kinase inhibitors for cancer therapy, leveraging the structural similarities between the pyridine scaffold and the purine ring of ATP. nih.gov Similarly, new pyridine-thiazole hybrids have shown potent antiproliferative activity against various cancer cell lines. Recent studies have also focused on pyridine derivatives as potential treatments for neurological disorders and pain by targeting specific ion channels. nih.gov
Antibacterial Agents: With the rise of multidrug-resistant pathogens, there is a significant effort to develop new antibiotics. Pyridine derivatives are of special interest due to their potential to improve water solubility and their efficacy against resistant bacterial strains like MRSA (methicillin-resistant Staphylococcus aureus). nih.govresearchgate.net
Catalysis and Materials Science: The ability of the pyridine nitrogen to coordinate with metals is exploited in the development of new catalysts. Research is ongoing to create novel metal complexes with pyridine-based ligands for use in various chemical transformations.
Synthetic Methodology: Organic chemists continue to develop more efficient and versatile methods for synthesizing functionalized pyridines and amino alcohols. semanticscholar.orgresearchgate.net This includes creating libraries of these compounds for high-throughput screening to identify new drug leads. nih.gov
The convergence of these research efforts highlights the perceived potential of molecules like this compound. The structural motifs it contains are at the heart of many current drug discovery and development programs.
Data Tables
Table 1: Physicochemical Properties of Related Scaffolds
| Scaffold/Compound | Molecular Formula | Key Features | Common Applications |
| 3-amino-2-methylpropan-1-ol (B174790) | C4H11NO | Primary amine, Primary alcohol | Chemical intermediate |
| 3-Amino-3-(3-methylpyridin-2-yl)propan-1-ol | C9H14N2O | Pyridine ring, Amino alcohol | Research chemical |
| Pyridine | C5H5N | Aromatic, Heterocyclic, Basic nitrogen | Solvent, Synthesis, Pharmaceuticals |
| 3-amino-2-(pyridin-2-ylmethyl)propan-1-ol | C9H14N2O | Pyridine ring, Amino alcohol | Research chemical |
Data sourced from PubChem and other chemical suppliers. nih.govuni.lu
Table 2: Predicted Properties for a Related Isomer, 3-amino-2-(pyridin-2-ylmethyl)propan-1-ol
| Property | Predicted Value |
| Molecular Formula | C9H14N2O |
| Monoisotopic Mass | 166.11061 Da |
| XlogP | -0.2 |
| Predicted CCS ([M+H]+) | 137.0 Ų |
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9(7-12)4-8-2-1-3-11-6-8/h1-3,6,9,12H,4-5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSKASLHYOPXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017125-32-4 | |
| Record name | 3-amino-2-[(pyridin-3-yl)methyl]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Amino 2 Pyridin 3 Yl Methyl Propan 1 Ol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol reveals several strategic bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections are typically made at the C-C bond connecting the pyridine (B92270) ring to the propanol (B110389) backbone and the C-N bond of the amino group.
One common retrosynthetic approach involves disconnecting the bond between the pyridine-3-yl-methyl group and the 2-position of the propan-1-ol backbone. This leads to precursors such as a pyridine-3-yl-methyl halide or tosylate and a suitable 2-substituted propan-1-ol derivative. Another key disconnection is at the C-N bond, suggesting a precursor like a 2-[(pyridin-3-yl)methyl]propan-1,3-diol which can be converted to the amine via methods like a Mitsunobu reaction or by converting the hydroxyl to a leaving group followed by amination.
A further disconnection strategy could involve breaking down the propanol backbone itself, suggesting a multi-step synthesis starting from simpler building blocks that are then assembled to form the desired scaffold.
Precursor Synthesis Strategies
The successful synthesis of the target compound heavily relies on the efficient preparation of its key precursors: functionalized pyridine-3-yl derivatives and the propan-1-ol backbone.
Approaches to Pyridine Ring Functionalization and Alkylation
The pyridine ring is a common heterocycle in many pharmaceuticals. nih.gov Its functionalization can be achieved through various methods. For the synthesis of 3-substituted pyridines, electrophilic aromatic substitution is often challenging due to the electron-deficient nature of the pyridine ring. However, nucleophilic substitution reactions are more favorable, particularly at the 2, 4, and 6 positions. quimicaorganica.org
To introduce a methyl group at the 3-position that can be further functionalized, one might start with a pre-functionalized pyridine, such as 3-picoline (3-methylpyridine). The methyl group of 3-picoline can be halogenated, for instance, using N-bromosuccinimide (NBS), to provide a handle for subsequent alkylation reactions.
Alternatively, organometallic coupling reactions, such as Suzuki or Negishi couplings, can be employed to introduce an alkyl or functionalized alkyl group at the 3-position of a suitably halogenated pyridine precursor.
Synthesis of Chiral and Achiral Propan-1-ol Backbones
The propan-1-ol backbone can be synthesized in both chiral and achiral forms, depending on the desired stereochemistry of the final product.
Achiral Synthesis: A straightforward approach to an achiral 2-substituted propan-1-ol backbone is through the reduction of a corresponding carboxylic acid or ester derivative. For instance, diethyl malonate can be alkylated and then reduced to yield a 2-substituted propane-1,3-diol.
Chiral Synthesis: For the enantioselective synthesis of the propan-1-ol backbone, several methods are available. Asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst can provide one enantiomer in high excess. mdpi.com Enzymatic resolutions, employing lipases to selectively acylate one enantiomer of a racemic alcohol, are also a powerful tool for obtaining enantiomerically pure intermediates. mdpi.com Furthermore, chiral pool synthesis, starting from naturally occurring chiral molecules like amino acids or carbohydrates, can be an effective strategy.
Direct Synthesis Routes
Once the necessary precursors are in hand, they can be assembled to form this compound through several direct synthetic routes.
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgyoutube.com In the context of synthesizing the target molecule, a suitable aldehyde or ketone precursor bearing the 2-[(pyridin-3-yl)methyl]propan-1-ol scaffold can be reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. youtube.com
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com The choice of reducing agent can be critical for the success of the reaction, depending on the substrate's functional group tolerance and the desired reaction conditions.
| Precursor | Amine Source | Reducing Agent | Product |
| 2-[(pyridin-3-yl)methyl]-3-oxopropan-1-ol | Ammonia | Sodium Cyanoborohydride | This compound |
| 3-Amino-2-formylpropan-1-ol | Pyridine-3-ylmethanamine | Sodium Triacetoxyborohydride | This compound |
Nucleophilic Addition and Substitution Pathways
Nucleophilic addition and substitution reactions offer another direct route to the target compound. quimicaorganica.org A common strategy involves the reaction of a nucleophilic pyridine derivative with an electrophilic propanol backbone.
For instance, a Grignard reagent or an organolithium species derived from a 3-halopyridine can be added to an epoxide or an α,β-unsaturated ester precursor of the propanol backbone. This approach allows for the formation of the key C-C bond.
Alternatively, a nucleophilic precursor of the propanol backbone can be reacted with an electrophilic pyridine derivative. For example, the enolate of a protected 2-substituted propan-1-ol derivative could be reacted with a 3-(halomethyl)pyridine. quimicaorganica.org
Nucleophilic substitution reactions on the pyridine ring itself can also be employed. Pyridines with leaving groups at the 2 or 4-positions readily react with nucleophiles. quimicaorganica.org While substitution at the 3-position is generally slower, it can be achieved under specific conditions. quimicaorganica.org
| Pyridine Precursor | Propanol Precursor | Reaction Type |
| 3-(Bromomethyl)pyridine | Diethyl 2-aminomalonate | Nucleophilic Substitution |
| 3-Lithiopyridine | 2-(Aminomethyl)oxirane | Nucleophilic Addition |
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, several MCR strategies for the synthesis of substituted pyridines and γ-amino alcohols could be hypothetically adapted.
One potential MCR approach could involve a variation of the Hantzsch pyridine synthesis or similar pyridine-forming MCRs. For instance, a three-component reaction could theoretically be designed involving an amino donor, a carbonyl compound, and a suitable C3-synthon that already incorporates the pyridin-3-ylmethyl moiety. Another plausible strategy could be a tandem reaction sequence initiated by an MCR to construct a key intermediate, which is then further elaborated to the target molecule. For example, a multi-component reaction could be employed to generate a functionalized pyridine ring, which is then subjected to subsequent reactions to build the aminopropanol (B1366323) side chain.
The synthesis of various heterocyclic compounds, including those with pyridine moieties, has been successfully achieved through MCRs. These reactions often proceed through a cascade of elementary steps, and their success is highly dependent on the careful selection of starting materials and reaction conditions to favor the desired reaction pathway.
Enzymatic or Biocatalytic Synthesis Approaches
Enzymatic and biocatalytic methods have emerged as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions. For the synthesis of chiral molecules like this compound, biocatalysis presents a particularly attractive option. Key enzyme classes that could be employed include transaminases and ketoreductases.
Transaminases (TAs) catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. A hypothetical enzymatic route to this compound could involve the asymmetric amination of a corresponding β-keto alcohol precursor, 3-hydroxy-2-(pyridin-3-ylmethyl)propanal, using a stereoselective transaminase. The success of this approach would depend on the identification of a suitable transaminase that accepts this specific substrate.
Ketoreductases (KREDs) , also known as alcohol dehydrogenases, catalyze the stereoselective reduction of ketones to alcohols. An alternative biocatalytic strategy could involve the enantioselective reduction of a β-amino ketone precursor, 3-amino-2-(pyridin-3-ylmethyl)propan-1-one. Baker's yeast, which contains a variety of oxidoreductases, has been widely used for the enantioselective reduction of β-keto esters. Similarly, isolated and engineered ketoreductases offer high enantioselectivity for a broad range of substrates. The enantioselective reduction of a ketone precursor would establish the chiral center at the hydroxyl-bearing carbon.
The application of enzymatic methods to substrates bearing heteroaromatic moieties, such as pyridine, has been demonstrated. For example, (S)-1-phenylethanol dehydrogenase from the bacterium Aromatoleum aromaticum has been shown to catalyze the asymmetric reduction of various aromatic and heterocyclic ketones. This suggests the feasibility of finding or engineering an enzyme capable of acting on a precursor of this compound. Furthermore, enzymatic esterification using lipases like Novozym 435 has been employed for the synthesis of pyridine esters, showcasing the compatibility of enzymes with pyridine-containing substrates.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and selectivity of both multi-component and enzymatic reactions are highly dependent on the optimization of various reaction parameters.
Catalytic Systems and Ligand Design
In multi-component reactions, the choice of catalyst is critical for controlling the reaction pathway and achieving high yields. For reactions involving the formation of new carbon-carbon and carbon-heteroatom bonds, transition metal catalysts are often employed. The design of chiral ligands for these metal catalysts is a key strategy for inducing stereoselectivity. For the synthesis of γ-amino alcohols, copper- and rhodium-based catalytic systems have been investigated. For instance, a copper-catalyzed asymmetric synthesis of γ-amino alcohols has been developed, highlighting the importance of the catalyst in achieving high enantioselectivity.
In biocatalysis, the "catalytic system" refers to the enzyme itself. Optimization in this context involves enzyme screening to identify a biocatalyst with the desired activity and selectivity, or protein engineering to improve the performance of a known enzyme.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. In multi-component reactions, solvent polarity can affect the solubility of reactants and intermediates, as well as the stability of transition states. For the synthesis of β-amino alcohols, various solvents have been explored, and their impact on catalytic activity has been noted.
In enzymatic reactions, the solvent is typically an aqueous buffer, but organic co-solvents can be used to improve the solubility of hydrophobic substrates. The pH and temperature of the reaction medium are critical parameters that must be optimized to ensure optimal enzyme activity and stability. Understanding the reaction kinetics is also essential for process optimization, allowing for the determination of optimal substrate concentrations and reaction times.
Stereoselective Synthesis and Enantiomeric Enrichment of this compound
Achieving a high degree of stereocontrol is a major challenge in the synthesis of chiral molecules. For this compound, which has a stereocenter at the C2 position, stereoselective synthesis is crucial for obtaining a single enantiomer.
Stereoselective Multi-component Reactions: The development of catalytic asymmetric multi-component reactions is an active area of research. By using a chiral catalyst, it is possible to control the formation of the stereocenter during the reaction. For the synthesis of γ-amino alcohols, both anti- and syn-diastereomers can be selectively prepared through the choice of catalyst and reaction conditions.
Enzymatic Stereoselective Synthesis: As discussed earlier, enzymes are inherently chiral and can provide excellent stereoselectivity. The use of stereoselective transaminases or ketoreductases would be a primary strategy for the enantioselective synthesis of the target molecule.
Enantiomeric Enrichment: If a synthetic route produces a racemic or enantiomerically enriched mixture of this compound, a subsequent resolution step may be necessary to obtain a single enantiomer. This can be achieved through various techniques, including chiral chromatography or crystallization with a chiral resolving agent.
Chemical Reactivity and Derivatization of 3 Amino 2 Pyridin 3 Yl Methyl Propan 1 Ol
Functional Group Transformations of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol
The reactivity of this compound is primarily dictated by the nucleophilic character of its primary amine and primary alcohol. These groups can undergo a variety of transformations, often with the possibility of chemoselectivity depending on the reaction conditions and reagents employed.
Reactivity of the Primary Amino Group
The primary amino group (-NH₂) is a key site for nucleophilic attack and derivatization. Its reactivity is central to the construction of amides, sulfonamides, imines, and N-alkylated or N-acylated products.
The primary amine of this compound can readily react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. These reactions are fundamental in peptide synthesis and the creation of complex organic molecules. Typically, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the reaction with carboxylic acids.
Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like triethylamine (B128534) or pyridine) yields sulfonamides. This transformation is crucial for installing protecting groups on the amine or for synthesizing compounds with specific biological activities.
| Reagent Class | Example Reagent | Product Type |
| Acyl Halide | Acetyl Chloride | N-Acetylated Amide |
| Carboxylic Acid | Benzoic Acid | N-Benzoylated Amide |
| Sulfonyl Halide | p-Toluenesulfonyl Chloride | N-Tosyl Sulfonamide |
This table presents typical reactants for the amidation and sulfonamidation of the primary amino group.
The condensation of the primary amino group with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. This reversible reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. Schiff bases are versatile intermediates that can be reduced to form stable secondary amines or used in various carbon-carbon bond-forming reactions. The pyridine (B92270) ring in the parent molecule can influence the electronic properties and stability of the resulting imine.
| Carbonyl Compound | Reaction Conditions | Product |
| Benzaldehyde | Acid catalyst (e.g., acetic acid), reflux | N-Benzylidene Schiff Base |
| Acetone | Mild heating | N-Isopropylidene Schiff Base |
This table illustrates the formation of Schiff bases from this compound with representative carbonyl compounds.
Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction often leads to a mixture of mono-, di-, and even tri-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the initial formation of a Schiff base with an aldehyde or ketone, followed by in-situ reduction using reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
N-acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This is a common method for protecting the amino group during subsequent synthetic steps or for introducing specific acyl moieties into the final molecule.
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl group (-OH) offers another site for derivatization through reactions like esterification and etherification, allowing for further molecular modifications.
Esterification of the primary hydroxyl group can be accomplished by reacting this compound with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, with more reactive acyl chlorides or anhydrides in the presence of a base. To prevent competing N-acylation of the more nucleophilic amino group, it is often necessary to first protect the amine.
Etherification, the formation of an ether linkage (R-O-R'), can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Reagent | Conditions | Product Functional Group |
| Esterification | Acetic Anhydride | Pyridine | Ester |
| Etherification | Sodium Hydride, then Methyl Iodide | Anhydrous THF | Ether |
This table summarizes common conditions for the esterification and etherification of the primary hydroxyl group.
Oxidation Reactions
The this compound molecule possesses two primary sites susceptible to oxidation: the primary alcohol and the primary amino group. The selective oxidation of either group depends heavily on the choice of oxidizing agent and reaction conditions.
The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. Mild oxidizing agents are required to stop the reaction at the aldehyde stage. For instance, reagents like manganese(IV) oxide (MnO2) are known to selectively oxidize primary alcohols to aldehydes in the presence of amino groups without significant side reactions. researchgate.net More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid derivatives, would likely lead to the formation of the corresponding carboxylic acid, 3-amino-2-[(pyridin-3-yl)methyl]propanoic acid. Aerobic oxidation methods using catalyst systems like copper in conjunction with TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) have also proven effective for the chemoselective oxidation of primary alcohols. nih.gov
The primary amino group is also subject to oxidation, though this is generally less common than alcohol oxidation. Strong oxidants can lead to complex reaction mixtures. However, specific catalyst systems have been developed for amine oxidation. Gold-based catalysts, for example, have been studied for the oxidation of amino alcohols, although the presence of the amino group can sometimes negatively impact catalyst activity compared to the oxidation of the corresponding polyols. mdpi.com The relative reactivity of the alcohol versus the amino group is a critical consideration for any synthetic application. Often, protection of the more sensitive group is necessary to achieve the desired transformation.
| Oxidizing System | Target Functional Group | Expected Product | Reference/Analogy |
|---|---|---|---|
| MnO₂ | Primary Alcohol | 3-Amino-2-[(pyridin-3-yl)methyl]propanal | Oxidation of β-amino alcohols researchgate.net |
| K₂Cr₂O₇ / H⁺ (Reflux) | Primary Alcohol | 3-Amino-2-[(pyridin-3-yl)methyl]propanoic acid | Oxidation of propan-1-ol savemyexams.com |
| Cu/TEMPO / Air | Primary Alcohol | 3-Amino-2-[(pyridin-3-yl)methyl]propanal | Aerobic oxidation of alcohols nih.gov |
| Supported Au Nanoparticles / O₂ | Primary Alcohol | Corresponding amino acid | Oxidation of amino alcohols mdpi.com |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.
N-Oxidation and Quaternization
N-Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. thieme-connect.de A variety of oxidizing agents can be employed for the N-oxidation of 3-substituted pyridines. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are highly effective and often provide the best yields. tandfonline.comarkat-usa.org Other common reagents include hydrogen peroxide in glacial acetic acid, sodium perborate, and potassium peroxymonosulfate. arkat-usa.orgtandfonline.com The choice of reagent can be crucial for achieving high yields and minimizing side reactions, especially given the presence of other oxidizable groups in the molecule.
Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides and other electrophiles in a quaternization reaction to form pyridinium (B92312) salts. This reaction is influenced by the nature of the electrophile and the substituents on the pyridine ring. osti.gov For example, reaction with methyl iodide would yield N-methyl-3-((2-amino-3-hydroxy-2-(hydroxymethyl)propyl))pyridinium iodide. Microwave-assisted methods have been shown to accelerate quaternization reactions, leading to improved yields and shorter reaction times compared to conventional heating. researchgate.net The formation of a pyridinium salt significantly alters the molecule's properties, including its solubility and the electrophilicity of the pyridine ring.
| Reaction | Reagent Example | Product Type | Key Features |
|---|---|---|---|
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide | Alters electronic properties of the ring; m-CPBA often gives the highest yields for 3-substituted pyridines. tandfonline.comarkat-usa.org |
| N-Oxidation | H₂O₂ / Acetic Acid | Pyridine N-oxide | Common, but may require longer reaction times and tedious work-up. tandfonline.com |
| Quaternization | Methyl Iodide (CH₃I) | Pyridinium salt | Introduces a permanent positive charge; increases ring electrophilicity. |
| Quaternization | Benzyl Bromide (BnBr) | Pyridinium salt | Forms a benzylpyridinium salt. |
Coordination Chemistry with Metal Centers
The this compound molecule is an excellent candidate for acting as a multidentate ligand in coordination chemistry. It possesses three potential donor sites: the pyridine nitrogen (a soft donor), the amino nitrogen (a hard donor), and the hydroxyl oxygen (a hard donor). This combination allows it to form stable chelate complexes with a variety of transition metal ions.
The molecule can act as a bidentate or tridentate ligand. For instance, it could coordinate to a metal center through the pyridine nitrogen and the amino nitrogen, forming a stable chelate ring. The hydroxyl group could also participate in coordination, leading to a tridentate binding mode. The specific coordination mode will depend on the metal ion, the solvent, and the presence of other competing ligands. In complexes with zinc(II), similar amino alcohol ligands have been shown to coordinate in a monodentate fashion via the amino nitrogen. acs.org In contrast, copper(II) complexes with related pyridinophane ligands demonstrate coordination involving the pyridine nitrogen. nih.gov The formation of such metal complexes can be used to modulate the reactivity of the ligand or to develop new catalysts or materials.
Scaffold Modification and Analog Generation Based on this compound
The core structure of this compound serves as a versatile scaffold for the generation of analog libraries through modification of the alkyl linker or the pyridine ring.
Modification of the Alkyl Linker
Alteration of the three-carbon propanol (B110389) backbone can lead to analogs with different spatial arrangements of the functional groups, which can be crucial for biological activity or material properties. Synthetic strategies to achieve these modifications typically involve building the desired scaffold from appropriately substituted precursors rather than direct modification of the intact molecule.
For example, analogs with substituents on the alkyl chain can be synthesized from substituted 2-amino-1,3-propanediols. nih.govrsc.org The synthesis often starts with a functionalized diol intermediate where the amino group has been chemo-selectively reacted, followed by further synthetic steps. rsc.org This approach allows for the introduction of a wide variety of functional groups onto the linker. Similarly, homologs with shorter or longer alkyl chains connecting the pyridine moiety and the aminopropanol (B1366323) core could be synthesized by employing different starting materials in the key carbon-carbon bond-forming step of the synthesis.
Substituent Effects on the Pyridine Ring
Introducing substituents onto the pyridine ring is a powerful strategy to fine-tune the electronic and steric properties of the entire molecule. The nature and position of the substituent can profoundly impact the reactivity of all functional groups.
Electronic Effects:
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the pyridine ring. This enhances the nucleophilicity and basicity of the pyridine nitrogen, making it more reactive towards N-oxidation and quaternization. researchgate.net In coordination chemistry, EDGs increase the electron density around the coordinated metal center. nih.gov
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the ring. This reduces the basicity of the pyridine nitrogen and makes the ring more susceptible to nucleophilic aromatic substitution. uoanbar.edu.iq The presence of a strong EWG can decrease the donor capability of the pyridine nitrogen, making metalation more challenging. nih.gov
Steric Effects: Substituents adjacent to the nitrogen atom (at the 2- or 6-position) can sterically hinder reactions at the nitrogen, such as quaternization and coordination to bulky metal centers. mdpi.com
The regioselectivity of reactions on the pyridine ring itself, such as electrophilic substitution, is also governed by the directing effects of both the nitrogen atom and any existing substituents. Electrophilic attack on an unsubstituted pyridine ring occurs predominantly at the 3-position due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq The presence of activating (EDG) or deactivating (EWG) groups will further modulate this reactivity and direct incoming electrophiles to specific positions.
| Substituent Type (at 4-position) | Effect on Pyridine Nitrogen | Impact on Reactivity | Reference/Analogy |
|---|---|---|---|
| Electron-Donating (e.g., -OH, -CH₃) | Increased electron density, basicity, and nucleophilicity. | Faster N-oxidation and quaternization; stronger coordination to metals. | nih.govresearchgate.net |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreased electron density, basicity, and nucleophilicity. | Slower N-oxidation and quaternization; weaker coordination; activates ring for nucleophilic attack. | nih.govuoanbar.edu.iq |
| Steric Hindrance (at 2- or 6-position) | Blocks access to the nitrogen lone pair. | Slower quaternization and coordination, especially with bulky reagents/metals. | mdpi.com |
Incorporation into Fused Heterocyclic Systems
The functional groups present in this compound, namely a primary amine, a primary alcohol, and a pyridine ring, theoretically offer multiple pathways for its utilization as a building block in the synthesis of complex molecular architectures, including fused heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions to form new rings, while the pyridine moiety can be part of a larger fused aromatic system.
However, a comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific studies detailing the incorporation of this compound into fused heterocyclic systems. While the synthesis of fused heterocycles from various amino alcohols and pyridine-containing precursors is a well-established area of research, specific examples and detailed research findings for this particular compound in this context are not documented in the searched resources.
The potential for this compound to act as a precursor in the synthesis of fused heterocycles remains an area for future investigation. Plausible, though currently undocumented, synthetic routes could involve reactions such as:
Pictet-Spengler Reaction: The pyridine ring could potentially undergo cyclization with a tethered aldehyde or ketone, formed by modification of the aminopropanol side chain, to yield a fused tetrahydro-β-carboline analogue.
Multi-component Reactions: The amine and alcohol functionalities could participate in reactions with other reagents to construct fused systems in a single step.
Intramolecular Cyclization: Derivatization of the amino and/or hydroxyl groups to introduce reactive functionalities could be followed by an intramolecular cyclization to form a fused ring.
Due to the lack of specific experimental data in the scientific literature for the cyclization of this compound into fused heterocyclic systems, a data table of reaction conditions and products cannot be provided at this time. Further experimental research is required to explore and establish the reactivity of this compound in the formation of such systems.
Advanced Spectroscopic and Structural Characterization of 3 Amino 2 Pyridin 3 Yl Methyl Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol, a combination of 1H, 13C, and 2D NMR techniques would provide a detailed picture of its molecular structure.
¹H, ¹³C, and 2D NMR Techniques for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the ring. The protons of the propanol (B110389) backbone, including the methylene (B1212753) groups of the aminomethyl and hydroxymethyl moieties, as well as the methine proton at the C2 position, would resonate in the aliphatic region. The chemical shifts of the protons on the carbons adjacent to the nitrogen and oxygen atoms would be deshielded, appearing at a higher frequency than typical alkane protons. The broad signals for the -OH and -NH₂ protons would also be present, and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The pyridine ring would show characteristic signals in the aromatic region (around δ 120-150 ppm). The aliphatic carbons of the propanol chain would appear at higher field. The carbon atom attached to the hydroxyl group (C1) and the carbon attached to the amino group would be expected to resonate at a downfield position compared to the other aliphatic carbons due to the electronegativity of the heteroatoms.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for establishing the connectivity within the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the spin systems of the pyridine ring and the propanol backbone. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹H and ¹³C NMR signals.
Conformational Analysis via NMR
The flexibility of the propanol backbone in this compound allows for multiple conformations due to rotation around the C-C and C-N single bonds. NMR spectroscopy can provide insights into the preferred conformation in solution. The magnitude of the three-bond proton-proton coupling constants (³JHH), determined from the ¹H NMR spectrum, can be related to the dihedral angle between the coupled protons through the Karplus equation. By analyzing these coupling constants, particularly for the protons on the C1, C2, and C3 carbons, the torsional angles and thus the predominant conformation of the molecule in solution can be inferred. Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing additional constraints for determining the three-dimensional structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound, with a molecular formula of C₉H₁₄N₂O, the expected exact mass can be calculated. HRMS analysis would confirm this molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of accuracy. Predicted adduct ions for this compound include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu
Predicted High-Resolution Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 167.1179 |
| [M+Na]⁺ | 189.0998 |
| [M+K]⁺ | 205.0738 |
| [M-H]⁻ | 165.1033 |
This is an interactive data table. The data is based on theoretical predictions. uni.lu
Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the functional groups. For instance, the loss of a hydroxymethyl radical (•CH₂OH) or an aminomethyl radical (•CH₂NH₂) could be expected. Cleavage of the bond between the pyridine ring and the propanol backbone would also be a probable fragmentation pathway. The analysis of these fragmentation patterns can help to confirm the connectivity of the different structural units within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group and the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O and C-N stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the pyridine ring. Pyridine and its derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions. The position and intensity of these absorption maxima can be influenced by the substituent on the pyridine ring and the solvent used for the analysis.
Identification of Key Functional Groups
The molecular structure of this compound is characterized by a primary amine (-NH₂), a primary alcohol (-OH), and a pyridine ring. Spectroscopic methods are crucial for confirming the presence and chemical environment of these functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. For this compound, a broad absorption band is expected in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretching vibrations of the primary amine which typically appear in the 3500-3300 cm⁻¹ range. C-H stretching from the aromatic pyridine ring and the aliphatic backbone would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Vibrations corresponding to C=C and C=N bonds within the pyridine ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms' environments. Protons on the pyridine ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. chemicalbook.com The protons of the methylene group adjacent to the hydroxyl group (-CH₂OH) and the aminomethyl group (-CH₂NH₂) would appear as distinct multiplets. The methine proton (-CH-) at the chiral center would also produce a multiplet due to coupling with adjacent methylene protons.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The carbon atoms of the pyridine ring would show signals in the aromatic region (δ 120-150 ppm). The carbon atom of the hydroxymethyl group (-CH₂OH) is expected around δ 60-70 ppm, while the carbons of the aminomethyl group and the chiral center would also have characteristic chemical shifts.
The following table summarizes the anticipated spectroscopic data for the key functional groups.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| IR Spectroscopy | Hydroxyl (O-H stretch) | 3400-3200 cm⁻¹ (broad) |
| Amine (N-H stretch) | 3500-3300 cm⁻¹ | |
| Aromatic C-H stretch | 3100-3000 cm⁻¹ | |
| Aliphatic C-H stretch | 3000-2850 cm⁻¹ | |
| Aromatic C=C / C=N stretch | 1600-1450 cm⁻¹ | |
| ¹H NMR Spectroscopy | Pyridyl-H | δ 7.0 - 8.5 ppm |
| -CH ₂OH | ~ δ 3.5 - 4.5 ppm | |
| -CH ₂NH₂ | ~ δ 2.7 - 3.5 ppm | |
| ¹³C NMR Spectroscopy | Pyridyl-C | δ 120 - 150 ppm |
| -C H₂OH | ~ δ 60 - 70 ppm |
Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. The primary chromophore in this compound is the pyridine ring.
The aromatic π system of the pyridine ring gives rise to characteristic π → π* transitions, which are typically observed at shorter wavelengths (below 280 nm) and have high molar absorptivity. iosrjournals.org Additionally, the non-bonding electrons on the nitrogen atom can undergo n → π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions. youtube.com The alkylamino-alcohol substituent is not in conjugation with the pyridine ring due to the intervening sp³-hybridized carbon atom. Consequently, its effect on the electronic transitions of the pyridine chromophore is expected to be minimal, likely causing only minor shifts in the absorption maxima.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and stereochemistry.
Absolute Configuration Assignment
The compound this compound possesses a chiral center at the second carbon of the propanol chain. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S).
X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral molecule. wikipedia.org By analyzing a single crystal of an enantiomerically pure sample, the spatial arrangement of the atoms can be determined. The use of anomalous dispersion effects during the diffraction experiment allows for the unambiguous assignment of the R or S configuration at the stereocenter. wikipedia.orgqmul.ac.uk
Theoretical and Computational Studies on 3 Amino 2 Pyridin 3 Yl Methyl Propan 1 Ol
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level.
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity.
A Molecular Electrostatic Potential (MEP) map would further illuminate the electronic landscape of the molecule. This map visualizes the charge distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is critical for predicting intermolecular interactions.
Following a successful geometry optimization, vibrational frequency analysis would be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can confirm the structure of the synthesized compound. This analysis provides a powerful link between theoretical models and experimental results.
To quantify the reactivity of different atomic sites within 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol, chemical reactivity descriptors derived from DFT would be calculated. Fukui functions are a prime example, used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These descriptors provide a more nuanced view of reactivity than MEP maps alone and are invaluable for predicting the outcome of chemical reactions.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, single molecules in a vacuum, molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves over time, often in the presence of a solvent.
An MD simulation of this compound would reveal its flexibility and the range of conformations it can adopt in a solution, such as water. By simulating the molecule's movements over nanoseconds or longer, researchers can observe transitions between different conformers and understand the conformational ensemble at a given temperature. This provides a more realistic view of the molecule's behavior in a biological or chemical system compared to the static picture from geometry optimization.
Solvation Effects
The solvation of this compound is a critical factor influencing its chemical reactivity, conformational stability, and biological activity. Computational studies, typically employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are essential to understand these effects at a molecular level. These studies can model the compound in various solvents, with water being of primary interest for biological relevance.
Computational models can calculate the solvation free energy, which indicates the thermodynamic favorability of dissolving the compound in a particular solvent. For instance, studies on similar heterocyclic compounds have shown that solvation in water is significantly more favorable energetically compared to the gas phase due to these strong intermolecular interactions. academie-sciences.fr The arrangement of solvent molecules in the first solvation shell around the compound can be analyzed to identify key interaction sites and understand how solvation influences the compound's three-dimensional structure. The amino and carboxyl groups, in particular, are known to participate in various types of intermolecular and intramolecular interactions that define the crystal packing and solution behavior of molecules. mdpi.com
Ligand-Based and Structure-Based Computational Chemistry
Molecular Docking and Protein-Ligand Interactions (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unair.ac.id In the context of this compound, docking studies can provide insights into its potential biological targets and the nature of its interactions at the molecular level. These in silico studies are fundamental in drug discovery for identifying potential enzyme inhibitors or receptor modulators. plos.org
The process involves placing the 3D structure of the compound into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the compound within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The results are typically reported as a binding energy or docking score, with lower values indicating a more favorable interaction. unair.ac.idplos.org
For pyridine (B92270) derivatives, interactions commonly observed in docking studies include:
Hydrogen Bonding: The amino and hydroxyl groups of the propanolamine (B44665) chain and the nitrogen atom of the pyridine ring can act as hydrogen bond donors or acceptors with amino acid residues in the protein's active site.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. researchgate.net
Hydrophobic Interactions: The carbon backbone and the aromatic ring can form hydrophobic interactions with nonpolar residues of the target protein.
Docking studies on related thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme, for example, have revealed binding energies ranging from -6.0 to over -7.4 kcal/mol, indicating strong and stable interactions within the enzyme's active site. plos.org Such studies are crucial for structure-activity relationship (SAR) analysis and for guiding the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their biological effects. For pyridine derivatives, QSAR studies have been successfully employed to design and predict the efficacy of novel therapeutic agents. chemrevlett.com
A QSAR study involves several steps:
Data Set Selection: A group of compounds with known biological activities (e.g., IC50 values) is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. chemrevlett.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
In studies of pyridine and bipyridine derivatives, QSAR models have shown high predictive accuracy, with coefficients of determination (R²) often exceeding 0.8 for both training and test sets. chemrevlett.comchemrevlett.com Key descriptors in such models often relate to the molecule's electronic properties, hydrophobicity, and steric features, highlighting the importance of these characteristics for the observed biological activity. nih.gov Although a specific QSAR model for this compound is not publicly available, the principles derived from studies on similar structures can guide the prediction of its potential activities and the design of related compounds.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (In Silico)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. These computational models predict various physicochemical and pharmacokinetic properties that determine a drug's fate in the body. researchgate.net For this compound, these predictions can help evaluate its potential as a drug candidate.
Various online tools and software packages are available to predict ADME properties based on a molecule's structure. Key predicted parameters often include:
Solubility: Predicts how well the compound dissolves in water, which affects its absorption.
Gastrointestinal (GI) Absorption: Estimates the percentage of the compound absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB and enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Lipinski's Rule of Five: A set of rules to evaluate druglikeness, based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
Below is a table of predicted ADME properties for this compound, generated using computational models.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 166.22 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | -0.7 | Indicates good water solubility |
| Water Solubility | High | Favorable for absorption |
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Lipinski's Rule of Five | 0 violations | Good druglikeness profile |
These in silico predictions suggest that this compound has a favorable pharmacokinetic profile for oral administration, although its potential to inhibit CYP2D6 would require further experimental investigation. nih.gov
Predicted Collision Cross Section (CCS) Studies
Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. mdpi.com It is an important physicochemical parameter that can be measured by ion mobility-mass spectrometry (IM-MS) and can also be predicted using computational methods. mdpi.com CCS values provide an additional dimension of characterization for compounds, aiding in their identification and structural elucidation, especially when combined with mass-to-charge ratio (m/z) data. semanticscholar.org
For this compound, CCS values can be predicted for different ionic forms (adducts) that might be observed in a mass spectrometer. These predictions are typically made using machine learning models trained on large databases of experimentally measured CCS values. mdpi.com The predicted values can then be used to create reference libraries for identifying the compound in complex mixtures. mdpi.com
The table below presents the predicted CCS values for various adducts of this compound, as calculated by the CCSbase algorithm. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 153.10224 | 132.4 |
| [M+Na]+ | 175.08418 | 138.7 |
| [M-H]- | 151.08768 | 132.7 |
| [M+NH4]+ | 170.12878 | 150.8 |
| [M+K]+ | 191.05812 | 136.5 |
| [M+H-H2O]+ | 135.09222 | 125.8 |
| [M+HCOO]- | 197.09316 | 154.1 |
| [M+CH3COO]- | 211.10881 | 175.3 |
These predicted CCS values serve as a valuable reference for the analytical identification of this compound in various research applications, from metabolomics to pharmaceutical analysis. uni.lu
Biological and Biochemical Investigations of 3 Amino 2 Pyridin 3 Yl Methyl Propan 1 Ol in Vitro and Mechanistic Focus
Exploration of Enzyme Inhibition and Receptor Binding Profiles (In Vitro)
Detailed in vitro investigations into the enzyme inhibition and receptor binding profiles of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol are not extensively documented.
Screening Against Relevant Biological Targets (e.g., Neurotransmitter Systems, Hydrolases)
Mechanistic Studies of Molecular Interaction
Mechanistic studies detailing the specific molecular interactions of this compound with biological macromolecules are sparse. Understanding the precise binding modes, intermolecular forces, and conformational changes involved in any potential interactions would require further dedicated biophysical and computational research.
Antimicrobial Activity Studies (In Vitro)
The in vitro antimicrobial properties of this compound have not been a primary focus of extensive research, and as such, detailed efficacy data and mechanistic insights are limited.
Antibacterial Efficacy Against Model Organisms
Specific data from in vitro studies quantifying the antibacterial efficacy of this compound against common model bacterial organisms, such as Escherichia coli or Staphylococcus aureus, are not widely reported. Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, which are standard measures of antibacterial activity, have not been published for this compound.
Antifungal Efficacy
Similarly, the antifungal potential of this compound has not been thoroughly investigated. Data on its efficacy against fungal pathogens like Candida albicans or Aspergillus fumigatus is not available in the current body of scientific literature.
Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)
Without established antimicrobial activity, the specific mechanisms of action for this compound remain unknown. Investigations into potential mechanisms, such as the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis, have not been reported.
Cell-Based Assays (Non-Clinical, Mechanistic)
Neuroprotective Effects in Cellular ModelsThere is no published research on the potential neuroprotective effects of this compound in cellular models of neurological damage or disease. Consequently, there is no data to suggest whether this compound can protect neurons from excitotoxicity, oxidative stress, or other forms of cellular damage.
Sufficient scientific information is not available in the public domain to generate a detailed article on the specific chemical compound “this compound”. Searches for this compound in scientific literature and chemical databases did not yield specific research findings regarding its applications in synthesis, materials science, or catalysis.
The provided search results pertain to structurally related but distinct compounds, such as:
3-amino-2-methylpropan-1-ol (B174790)
(3S)-3-amino-3-(pyridin-2-yl)propan-1-ol
3-aminopropane-1,2-diol
3-amino-1-methyl-1H-pyridin-2-one
2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol
Using information from these related molecules to describe “this compound” would be scientifically inaccurate, as minor differences in chemical structure, such as the position of substituents on the pyridine (B92270) ring or the propanol (B110389) backbone, can lead to significant differences in chemical properties, reactivity, and biological activity.
Therefore, an article that strictly adheres to the requested outline and focuses solely on “this compound” cannot be created at this time due to the absence of specific data for this compound.
Applications of 3 Amino 2 Pyridin 3 Yl Methyl Propan 1 Ol in Synthesis and Materials Science
Potential in Polymer and Materials Science
The unique molecular architecture of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol, which features a primary amine, a primary hydroxyl group, and a pyridine (B92270) ring, suggests its potential utility in the fields of polymer chemistry and materials science. While specific research on the applications of this particular compound is not extensively documented in publicly available literature, its functional groups are known to be valuable for creating novel materials with tailored properties. The following sections explore the hypothetical and potential applications of this compound based on the reactivity of its constituent functional moieties.
Monomer for Polymer Synthesis
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a candidate as a monomer for step-growth polymerization. These functional groups can react with complementary monomers to form a variety of polymer linkages.
For instance, the primary amine can react with carboxylic acids, acyl chlorides, or esters to form amide bonds, leading to the synthesis of polyamides. Similarly, the hydroxyl group can react with the same functional groups to form ester bonds, resulting in polyesters. If both the amine and hydroxyl groups participate in the polymerization with a dicarboxylic acid, for example, polyesteramides could be synthesized. The presence of the pyridine ring as a side group would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and the ability to coordinate with metal ions.
The potential polymerization reactions involving this compound are summarized in the table below.
| Polymer Type | Comonomer | Resulting Linkage | Potential Polymer Properties |
| Polyamide | Dicarboxylic acid | Amide | Enhanced thermal stability, potential for hydrogen bonding |
| Polyester | Dicarboxylic acid | Ester | Increased flexibility, varied solubility |
| Polyurethane | Diisocyanate | Urethane | Elastomeric properties, abrasion resistance |
| Polyether | Dihalide (via Williamson ether synthesis) | Ether | Chemical resistance, thermal stability |
It is important to note that the reactivity of the amine and hydroxyl groups can be influenced by steric hindrance from the pyridin-3-ylmethyl side group, which may affect polymerization kinetics and the molecular weight of the resulting polymers.
Functionalization of Surfaces and Nanomaterials
The functional groups of this compound also make it a promising candidate for the surface modification of various materials, including nanomaterials. The amine and hydroxyl groups can be used to anchor the molecule to surfaces, while the pyridine ring can introduce new functionalities.
The primary amine group can react with surface functionalities such as carboxylic acids, epoxides, or aldehydes, forming stable covalent bonds. This allows for the grafting of the molecule onto the surface of materials like silica, metal oxides, or functionalized polymers. The hydroxyl group offers an alternative or additional point of attachment, for example, through reactions with surface isocyanates or by forming ester linkages with surface carboxyl groups.
Once attached, the exposed pyridine ring can significantly alter the surface properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a Brønsted-Lowry base, or a ligand for metal coordination. This could be leveraged for applications such as:
Creating surfaces with controlled wettability: The hydrophilic nature of the pyridine ring could be used to increase the hydrophilicity of a surface.
Developing platforms for catalysis: The pyridine moiety can coordinate with metal catalysts, immobilizing them on a solid support.
Fabricating sensors: The interaction of the pyridine nitrogen with specific analytes could be used as a basis for chemical sensing.
The potential applications in surface functionalization are outlined in the table below.
| Material to be Functionalized | Attachment Chemistry | Introduced Functionality | Potential Application |
| Silica nanoparticles | Amine reaction with surface silanols (after activation) | Pyridine groups on the nanoparticle surface | Metal ion scavenging, catalysis |
| Gold surfaces | Thiol-terminated linker attached to the amine or hydroxyl group | Self-assembled monolayer with terminal pyridine groups | Biosensing, molecular electronics |
| Graphene oxide | Amine reaction with surface epoxy and carboxyl groups | Enhanced dispersibility and functionality | Composite materials, sensors |
| Polymer membranes | Grafting onto the membrane surface via various chemical reactions | Altered surface charge and hydrophilicity | Improved filtration performance, antifouling properties |
Further research would be necessary to explore the practical feasibility and to optimize the reaction conditions for these potential applications of this compound in materials science.
Future Perspectives and Emerging Research Avenues for 3 Amino 2 Pyridin 3 Yl Methyl Propan 1 Ol
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like 3-amino-2-[(pyridin-3-yl)methyl]propan-1-ol. nih.gov These computational tools can accelerate the discovery process by predicting molecular properties and designing novel derivatives with enhanced characteristics. epfl.chosti.gov
Generative ML models can explore the vast chemical space around the core structure to design new molecules. epfl.ch For instance, by using the this compound scaffold, these models can suggest modifications to the pyridine (B92270) ring or the propanol (B110389) backbone to optimize desired properties, such as binding affinity to a specific biological target. Deep learning architectures, which are increasingly used for predicting small molecule properties, could be trained on datasets of similar pyridine-containing compounds to forecast the physicochemical and biological attributes of this molecule and its derivatives. osti.govmdpi.com
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Utilization of deep learning models to predict aqueous solubility, pKa, lipophilicity (LogP), and potential biological activities. | Rapidly prioritizes the compound and its analogs for specific applications without initial extensive lab work. |
| De Novo Design | Generative models (e.g., GANs, VAEs) to create novel derivatives with improved properties based on the core scaffold. ijhespub.org | Expands the chemical library with molecules tailored for higher efficacy or better safety profiles. |
| Synthetic Route Prediction | Retrosynthesis algorithms to identify novel and efficient synthetic pathways. | Optimizes chemical synthesis, potentially reducing costs and improving yields. |
| Target Identification | ML models to screen the compound against various biological targets (e.g., enzymes, receptors) to predict potential therapeutic applications. | Accelerates the identification of new drug discovery starting points. |
Exploration of Novel Synthetic Pathways and Green Chemistry Principles
Future synthetic research will likely focus on developing more efficient, sustainable, and cost-effective methods for producing this compound and its derivatives. Applying the principles of green chemistry will be a central theme in this endeavor. unibo.it
Current synthetic strategies for similar compounds, such as other amino alcohols or pyridine derivatives, often involve multi-step processes. researchgate.netgoogle.com Emerging research could focus on one-pot multicomponent reactions, which are efficient for creating complex molecules like imidazo[1,2-α]pyridines and could be adapted for this compound. nih.gov The use of alternative energy sources like microwave irradiation has already been shown to create efficient, green processes for synthesizing related heterocyclic compounds and could be explored here. mdpi.com
A key aspect of green chemistry is the use of environmentally benign solvents. Research could investigate replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, which have been used as catalyst solvents in the synthesis of other pyridine-containing heterocycles. researchgate.net Furthermore, the development of catalytic routes, potentially using biocatalysts or earth-abundant metal catalysts, could significantly improve the atom economy and reduce waste from the synthesis.
Table 2: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Traditional Method | Potential Green Alternative | Advantages of Green Alternative |
| Reaction Type | Multi-step synthesis with protection/deprotection steps. | One-pot, tandem, or multicomponent reactions. nih.gov | Reduced reaction time, solvent use, and waste; increased efficiency. |
| Solvents | Chlorinated solvents (e.g., DCM), DMF. | Water, ethanol, ionic liquids, or solvent-free conditions. unibo.itresearchgate.net | Lower toxicity, reduced environmental pollution, and improved safety. |
| Catalysis | Stoichiometric reagents. | Biocatalysis (enzymes), organocatalysis, or metal catalysis. | High selectivity, mild reaction conditions, and catalyst recyclability. |
| Energy Source | Conventional heating (oil baths). | Microwave irradiation or mechanochemistry. mdpi.com | Rapid heating, shorter reaction times, and improved yields. |
Advanced Mechanistic Studies at the Molecular and Supramolecular Levels
A deep understanding of the chemical behavior of this compound requires detailed mechanistic studies. The presence of multiple functional groups—a pyridine nitrogen, an amino group, and a hydroxyl group—makes it an excellent candidate for forming complex supramolecular structures. These structures are stabilized by non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net
Future research should investigate how this molecule interacts with itself and other molecules to form higher-order assemblies. Pyridine-containing ligands are well-known for their ability to coordinate with metal ions, forming coordination polymers and discrete metal complexes. iucr.orgresearchgate.netcityu.edu.hk The specific geometry and electronic properties of the resulting metallosupramolecular structures could be tuned by selecting different metal centers, leading to materials with interesting catalytic, photophysical, or magnetic properties. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be employed to model these interactions and predict the stability and geometry of potential supramolecular assemblies. rsc.org Experimental techniques like single-crystal X-ray diffraction will be crucial for elucidating the precise three-dimensional arrangements of these structures. Understanding these interactions is fundamental to designing materials and systems where the molecule's orientation and aggregation state are critical for its function.
Table 3: Potential Supramolecular Interactions and Applications
| Interaction Type | Description | Potential Resulting Structure | Potential Application |
| Metal Coordination | The pyridine nitrogen and potentially the amino/hydroxyl groups coordinate to metal ions. iucr.org | Coordination polymers, metal-organic frameworks (MOFs), discrete metallacycles. researchgate.net | Catalysis, gas storage, sensing, molecular switches. |
| Hydrogen Bonding | The amino (donor) and hydroxyl (donor/acceptor) groups form hydrogen bonds with each other or other molecules. | 1D chains, 2D sheets, or 3D networks. | Crystal engineering, development of co-crystals with specific physical properties. |
| π-π Stacking | Interaction between the electron systems of the pyridine rings of adjacent molecules. | Stacked columnar or herringbone structures. | Organic electronics, charge transport materials. |
Development of Highly Sensitive and Selective Analytical Methods for Detection and Quantification
As research into this compound progresses, the need for robust analytical methods for its detection and quantification will become paramount. Such methods are essential for purity assessment, reaction monitoring, and pharmacokinetic studies.
High-performance liquid chromatography (HPLC) is a powerful and common technique for the analysis of pyridine derivatives. dtic.mil A reverse-phase HPLC (RP-HPLC) method, likely coupled with a UV detector set to an appropriate wavelength (e.g., 260 nm for the pyridine ring), could be developed for routine analysis. shimadzu.com For higher sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with mass spectrometry (LC-MS) would be the method of choice. researchgate.net
Gas chromatography (GC) could also be a viable technique, although the polarity and high boiling point of the molecule may necessitate derivatization to improve its volatility and chromatographic behavior. google.com Various derivatization reagents are available for amino and hydroxyl groups to make them amenable to GC analysis. nih.gov Capillary electrophoresis (CE), another high-resolution separation technique, could also be explored, as it is well-suited for the analysis of charged or polar compounds like amino alcohols. researchgate.net
Table 4: Proposed Analytical Methods for Quantification
| Method | Detector | Potential Mobile Phase / Carrier Gas | Sample Preparation | Key Advantages |
| RP-HPLC | UV/Vis Diode Array (DAD) | Acetonitrile/Water with buffer (e.g., phosphate (B84403) buffer) shimadzu.com | Simple dissolution in mobile phase. | Robust, widely available, good for purity analysis. |
| LC-MS/MS | Triple Quadrupole Mass Spectrometer | Similar to HPLC, with volatile buffers (e.g., ammonium (B1175870) formate). | Simple dissolution, or solid-phase extraction (SPE) from complex matrices. | High sensitivity and selectivity, suitable for bioanalysis. researchgate.net |
| GC-MS | Mass Spectrometer | Helium | Derivatization (e.g., silylation) to increase volatility. | High resolution, provides structural information from mass spectra. |
| Capillary Electrophoresis (CE) | UV or MS | Low pH buffer to ensure protonation of the amine. researchgate.net | Direct injection of aqueous samples. | High separation efficiency, low sample and reagent consumption. |
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Stretching vibrations for OH (3200–3600 cm⁻¹) and NH₂ (3300–3500 cm⁻¹).
- Pyridine ring vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion peak [M+H]⁺ at m/z corresponding to C₉H₁₃N₂O (MW: 165.2 g/mol).
How can researchers achieve enantioselective synthesis of this compound, and what catalysts or chiral auxiliaries are reported?
Advanced Research Question
Enantioselectivity is challenging due to the compound’s two stereogenic centers. Strategies include:
- Chiral Catalysts : Use of Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates (e.g., 3-oxo derivatives) to achieve >90% ee .
- Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during alkylation or reduction steps .
- Enzymatic Resolution : Lipases (e.g., CAL-B) can hydrolyze racemic esters to isolate desired enantiomers .
Key Challenge : Competing epimerization during reduction steps; mitigate via low-temperature protocols.
What computational methods are suitable for predicting the reactivity or conformation of this compound in solution?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) level to model ground-state geometries and transition states for reactions like intramolecular hydrogen bonding between NH₂ and OH groups .
- MD Simulations : AMBER or CHARMM force fields to study solvation effects and conformational flexibility in polar solvents (e.g., water, DMSO) .
- Docking Studies : AutoDock Vina to predict binding modes with biological targets (e.g., enzymes or receptors), leveraging the pyridine moiety’s π-π stacking potential .
How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) across different studies?
Advanced Research Question
Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies:
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Analytical Cross-Validation : Compare DSC (differential scanning calorimetry) for melting points and HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for purity .
- Crystallography : Single-crystal XRD (using SHELX for refinement) to confirm molecular packing and hydrogen-bonding networks .
What strategies are recommended for resolving the crystal structure of this compound using X-ray diffraction, and what challenges might arise during refinement?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
